3,7-Dinitro-5-oxophenothiazine
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Overview
Description
3,7-Dinitro-5-oxophenothiazine is a chemical compound with the molecular formula C12H7N3O5S and a molecular weight of 305.27 g/mol . It is known for its yellowish leaflets, which are insoluble in water and most organic solvents but soluble in ammonia water and aqueous solutions of alkalies, forming bluish-red solutions . This compound is primarily used in the determination of tin .
Preparation Methods
3,7-Dinitro-5-oxophenothiazine can be synthesized from thiodiphenylamine and nitric acid . The reaction involves nitration of thiodiphenylamine, which is a common method for introducing nitro groups into aromatic compounds. The reaction conditions typically involve the use of concentrated nitric acid and a suitable solvent, such as glacial acetic acid . The product is then purified by recrystallization from glacial acetic acid .
Chemical Reactions Analysis
3,7-Dinitro-5-oxophenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,7-Dinitro-5-oxophenothiazine has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Mechanism of Action
The mechanism of action of 3,7-Dinitro-5-oxophenothiazine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s solubility in alkaline solutions suggests that it can interact with basic environments, leading to the formation of colored solutions that are useful in analytical applications .
Comparison with Similar Compounds
3,7-Dinitro-5-oxophenothiazine can be compared with other similar compounds, such as:
3,7-Dinitro-10H-phenothiazine 5-oxide: This compound has similar structural features and reactivity.
Dinitrodiphenylamine sulfoxide: Another compound with similar nitro and sulfoxide groups.
The uniqueness of this compound lies in its specific combination of nitro and oxo groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
574-81-2 |
---|---|
Molecular Formula |
C12H7N3O5S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
3,7-dinitro-10H-phenothiazine 5-oxide |
InChI |
InChI=1S/C12H7N3O5S/c16-14(17)7-1-3-9-11(5-7)21(20)12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H |
InChI Key |
VCYRBORHWHUNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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